Mirificin

説明

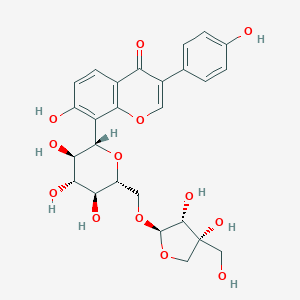

Structure

3D Structure

特性

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXWGKPUSLRPHX-QOIVFALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337021 | |

| Record name | Mirificin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103654-50-8 | |

| Record name | Mirificin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103654508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirificin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIRIFICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQ75MJ4HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mirificin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirificin, a notable isoflavone C-glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications, primarily attributed to its phytoestrogenic properties. This technical guide provides an in-depth exploration of the discovery of this compound, its primary natural sources, and the current understanding of its biosynthesis. Furthermore, this document details experimental protocols for its isolation and elucidates the signaling pathways through which it exerts its biological effects. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in the field of drug development.

Discovery and Chemical Profile

This compound, chemically known as daidzein 8-C-(6-apiofuranosylglucoside), was first identified as a novel apioside derivative of puerarin during a chemical investigation of the roots of Pueraria mirifica by Ingham and colleagues in 1986.[1] It belongs to the isoflavone class of flavonoids, a group of secondary metabolites found in plants.

Chemical Structure:

-

Systematic Name: 8-[(2S,3R,4R,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

-

Molecular Formula: C₂₆H₂₈O₁₃

-

Molar Mass: 548.49 g/mol

Natural Sources of this compound

This compound is primarily isolated from the tuberous roots of two plant species belonging to the Pueraria genus:

-

Pueraria mirifica (White Kwao Krua): A plant native to Thailand and Myanmar, renowned in traditional Thai medicine for its rejuvenating properties.[2] The roots of P. mirifica are a rich source of various phytoestrogens, including this compound and other isoflavonoids like puerarin, daidzin, genistin, daidzein, and genistein.[2][3]

-

Pueraria lobata (Kudzu): A perennial vine native to East Asia. The root of this plant, known as Gegen, is a fundamental herb in Traditional Chinese Medicine.[4] It contains a complex mixture of isoflavones, with puerarin being the most abundant, alongside significant amounts of other derivatives, including this compound.

Quantitative Analysis of this compound and Related Isoflavones

The concentration of this compound and other major isoflavonoids can vary significantly depending on the plant species, geographical location, and harvesting time. The following tables summarize the quantitative data from various studies.

| Plant Source | Isoflavone | Concentration (mg/g of dry weight/extract) | Reference |

| Pueraria lobata (Kudzu) root lyophilisate | This compound | 4.6% of dry lyophilisate mass | |

| Puerarin | 17.1% of dry lyophilisate mass | ||

| 3′-hydroxypuerarin | 0.7% of dry lyophilisate mass | ||

| 3′-methoxypuerarin | 3.9% of dry lyophilisate mass | ||

| Daidzin | 5.4% of dry lyophilisate mass | ||

| Pueraria mirifica roots | Daidzein | 18.6 ± 0.18 mg/kg | |

| Daidzin | 17.3 ± 0.11 mg/kg | ||

| Genistein | 14.8 ± 0.09 mg/kg | ||

| genistein-8-C-β-d-apiofuranosyl-(1→6)-O-β-d-glucopyranoside | 10.4 ± 0.05 mg/kg | ||

| Genistin | 6.0 ± 0.02 mg/kg | ||

| Pueraria mirifica 95% ethanolic extract | Puerarin | 5.012 mg/g extract | |

| Daidzin | 2.278 mg/g extract | ||

| Daidzein | 1.886 mg/g extract | ||

| Genistin | 0.620 mg/g extract | ||

| Genistein | 0.437 mg/g extract |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway.

The biosynthesis of the daidzein core follows the well-established phenylpropanoid and isoflavonoid pathways. L-phenylalanine is converted to 4-coumaroyl-CoA, which then enters the isoflavonoid pathway. Through a series of enzymatic reactions involving chalcone synthase (CHS), chalcone reductase (CHR), chalcone isomerase (CHI), 2-hydroxyisoflavanone synthase (IFS), and 2-hydroxyisoflavanone dehydratase (HID), daidzein is formed.

The subsequent C-glycosylation of daidzein at the 8-position to form puerarin is catalyzed by a C-glycosyltransferase, such as UGT71T5, which has been identified in kudzu. The final step in this compound biosynthesis is the addition of an apiose sugar to the glucose moiety of puerarin. This reaction is catalyzed by a putative apiosyltransferase. While the synthesis of the apiose donor molecule, UDP-apiose, from UDP-D-glucuronic acid is known, the specific enzyme responsible for transferring apiose to puerarin has not yet been fully characterized in Pueraria species.

Experimental Protocols: Isolation of this compound

A detailed protocol for the preparative isolation of this compound from the roots of Pueraria lobata has been described, employing a two-step chromatographic approach.

Plant Material and Extraction

-

Drying and Pulverization: Dried and crushed roots of P. lobata are further dried at 35°C for 10 hours and pulverized.

-

Extraction: The powdered root material is subjected to exhaustive maceration with 80% aqueous ethanol at room temperature.

-

Lyophilization: The combined ethanolic extracts are filtered, concentrated under vacuum, and then lyophilized to obtain a dry powder.

Chromatographic Separation

References

- 1. Puerarin attenuates hepatic steatosis via G-protein-coupled estrogen receptor-mediated calcium and SIRT1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of this compound and Other Bioactive Isoflavone Glycosides from the Kudzu Root Lyophilisate Using Centrifugal Partition and Flash Chromatographic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mirificin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirificin, a prominent isoflavone C-glycoside, has garnered significant attention within the scientific community for its notable biological activities, including its estrogenic and tyrosinase-inhibiting properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on the underlying molecular mechanisms and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is chemically known as daidzein 8-C-(6-apiofuranosylglucoside)[1]. Its core structure consists of a daidzein aglycone, which is an isoflavone, linked at the 8-position via a C-C bond to a glucose molecule. This glucose is further substituted at its 6-position with an apiose sugar, forming a disaccharide moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |

| Synonyms | Daidzein 8-C-(6-apiofuranosylglucoside), Puerarin apioside |

| CAS Number | 114266-69-2 |

| PubChem CID | 21676217 |

| Molecular Formula | C₂₆H₂₈O₁₃ |

| Molecular Weight | 548.49 g/mol |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively reported in the literature. However, data from structurally similar isoflavone C-glycosides, such as puerarin (daidzein 8-C-glucoside), can provide valuable estimations.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Notes |

| Melting Point | Not available | Data for the aglycone, daidzein, is 315-323 °C (decomposes)[2]. Glycosylation generally increases the melting point. |

| Boiling Point | Not available | High molecular weight and polarity suggest decomposition before boiling under standard pressure. |

| pKa | Not available | Predicted pKa for the most acidic proton of the related aglycone, daidzein, is 6.48[3]. |

| Solubility | Soluble in DMSO[4]. | Puerarin, a similar compound, is sparingly soluble in water but has higher solubility in ethanol[1]. |

| Appearance | Powder. |

Biological Activities and Signaling Pathways

This compound exhibits two primary biological activities that are of significant interest for therapeutic applications: estrogenic activity and tyrosinase inhibition.

Estrogenic Activity

This compound is a phytoestrogen, a plant-derived compound that mimics the effects of estrogen in the body. Its estrogenic activity is primarily mediated through its interaction with estrogen receptors (ERs), with a notable preference for Estrogen Receptor Beta (ERβ) over ERα. This selective binding is significant as ERβ activation is associated with anti-proliferative and pro-apoptotic effects in certain tissues, suggesting a potential role in hormone-related conditions.

Upon binding to ERβ, this compound can modulate the transcription of target genes. The activated ERβ forms a dimer and translocates to the nucleus, where it can bind to Estrogen Response Elements (EREs) in the promoter regions of specific genes, thereby initiating or repressing their transcription. Additionally, ERβ can influence gene expression through non-genomic pathways by interacting with other signaling molecules.

Downstream targets of ERβ that may be modulated by this compound include genes involved in cell cycle regulation and apoptosis. For instance, ERβ activation has been shown to upregulate the expression of cell cycle inhibitors like p21 and downregulate proteins that promote proliferation, such as cyclin D1.

Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. By inhibiting tyrosinase, this compound can reduce the production of melanin, making it a compound of interest for applications in skin lightening and the treatment of hyperpigmentation disorders. This compound has an IC50 value of 12.66 μM for tyrosinase inhibition.

The exact kinetic mechanism of tyrosinase inhibition by this compound has not been fully elucidated in dedicated studies. However, many flavonoids are known to act as competitive or mixed-type inhibitors of tyrosinase. They can bind to the active site of the enzyme, competing with the natural substrate, L-tyrosine, or bind to an allosteric site to modulate enzyme activity.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Mirificin in Pueraria lobata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of mirificin, a significant isoflavone glycoside found in the medicinal plant Pueraria lobata (kudzu). This document details the enzymatic steps leading to the synthesis of this compound, presents quantitative data on isoflavonoid content, outlines relevant experimental protocols, and provides visualizations of the key pathways.

Introduction

Pueraria lobata is a leguminous plant with a long history of use in traditional medicine, largely due to its rich content of isoflavonoids.[1] Among these, this compound (daidzein-8-C-apiosyl-(1→6)-glucoside) is a notable compound. The biosynthesis of this compound involves a multi-step enzymatic pathway, beginning with the general phenylpropanoid pathway and branching into the isoflavonoid pathway, followed by a series of glycosylation steps. Understanding this pathway is crucial for metabolic engineering efforts to enhance this compound production and for the development of novel therapeutic agents.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

Core Isoflavonoid Backbone Synthesis: The formation of the daidzein aglycone through the general isoflavonoid pathway.

-

C-Glucosylation of Daidzein: The attachment of a glucose molecule to the C-8 position of daidzein to form puerarin.

-

Apiosylation of Puerarin: The final step involving the addition of an apiose sugar moiety to the glucose of puerarin to yield this compound.

The overall pathway is depicted in the following diagram:

Caption: The proposed biosynthetic pathway of this compound in Pueraria lobata.

Core Isoflavonoid Backbone Synthesis

The synthesis of the isoflavone daidzein begins with the amino acid L-phenylalanine and proceeds through the well-established phenylpropanoid and flavonoid pathways. The key enzymes involved in this stage are:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate-CoA ligase (4CL)

-

Chalcone synthase (CHS)

-

Chalcone reductase (CHR)

-

Isoflavone synthase (IFS)

-

Isoflavone dehydratase (HID)

C-Glucosylation of Daidzein to Puerarin

Puerarin is the direct precursor to this compound. It is formed by the C-glucosylation of daidzein at the 8th carbon position. This reaction is catalyzed by a specific C-glucosyltransferase.

-

Enzyme: A C-glucosyltransferase from P. lobata, designated as PlUGT43 , has been identified and functionally characterized.[2][3] This enzyme specifically catalyzes the transfer of glucose from UDP-glucose to the C-8 position of daidzein to form puerarin.[2]

Apiose Biosynthesis

This compound is characterized by the presence of an apiose sugar. Apiose is a branched-chain pentose synthesized from UDP-glucuronic acid.

-

Enzyme: The key enzyme in this pathway is UDP-apiose/UDP-xylose synthase (UAXS) . This enzyme catalyzes the NAD+-dependent conversion of UDP-glucuronic acid to UDP-apiose and UDP-xylose.

The workflow for apiose biosynthesis is illustrated below:

Caption: Biosynthesis of UDP-apiose from UDP-glucuronic acid.

Putative Apiosylation of Puerarin to this compound

The final step in this compound biosynthesis is the attachment of apiose from UDP-apiose to the 6''-hydroxyl group of the glucose moiety of puerarin.

-

Enzyme: To date, the specific apiosyltransferase responsible for this reaction in Pueraria lobata has not been definitively identified and characterized in the scientific literature. It is hypothesized to be a member of the glycosyltransferase family that utilizes UDP-apiose as a sugar donor.

Quantitative Data

The concentration of this compound and its precursor, puerarin, can vary depending on the plant tissue, developmental stage, and geographical location. The following table summarizes representative quantitative data for isoflavonoids in Pueraria lobata.

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Puerarin | Root | 171 | RP-LC/PDA | [4] |

| This compound | Root | Not explicitly quantified, but isolated | RP-LC/PDA | |

| Daidzin | Root | 54 | RP-LC/PDA | |

| 3'-hydroxypuerarin | Root | 39 | RP-LC/PDA | |

| 3'-methoxypuerarin | Root | 46 | RP-LC/PDA |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of Glycosyltransferases

This protocol describes the general procedure for expressing and purifying a candidate glycosyltransferase from P. lobata in E. coli.

Caption: Workflow for heterologous expression and purification of a glycosyltransferase.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from P. lobata root tissue using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification and Cloning: The open reading frame of the candidate glycosyltransferase gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into an expression vector, such as pGEX or pET, which often includes an affinity tag (e.g., GST or His-tag) for purification.

-

Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA resin for His-tagged proteins).

-

Purity Verification: The purity of the recombinant protein is assessed by SDS-PAGE.

Enzyme Assay for a Putative Puerarin Apiosyltransferase

This protocol outlines a general method for assaying the activity of a putative apiosyltransferase that converts puerarin to this compound.

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

100 µM Puerarin (acceptor substrate)

-

200 µM UDP-apiose (donor substrate)

-

5 µg Purified recombinant apiosyltransferase

Procedure:

-

Combine the buffer, DTT, and puerarin in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding UDP-apiose and the purified enzyme.

-

Incubate the reaction at 30°C for 1 hour.

-

Terminate the reaction by adding 100 µL of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of this compound.

Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the quantification of this compound in P. lobata root extracts.

Sample Preparation:

-

Dried and powdered P. lobata root material is extracted with a suitable solvent, such as 80% methanol, using ultrasonication or reflux.

-

The extract is filtered and diluted to a known volume.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-5 min, 10% A; 5-25 min, 10-30% A; 25-30 min, 30-50% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 250 nm.

-

Quantification: this compound is quantified by comparing the peak area to a standard curve generated with a purified this compound standard.

Conclusion and Future Perspectives

The biosynthesis of this compound in Pueraria lobata is a complex process involving multiple enzymatic steps. While the upstream pathway leading to the precursor puerarin is well-characterized, the final apiosylation step remains to be fully elucidated. The identification and characterization of the specific apiosyltransferase responsible for the conversion of puerarin to this compound is a key area for future research. This knowledge will not only complete our understanding of isoflavonoid metabolism in this important medicinal plant but also open up possibilities for the biotechnological production of this compound for pharmaceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this fascinating biosynthetic pathway.

References

- 1. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization of the C-glucosylation for puerarin biosynthesis in Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Identification of Three (Iso)flavonoid Glucosyltransferases From Pueraria lobata [frontiersin.org]

The Phytoestrogenic Power of Pueraria mirifica: An In-depth Technical Guide to its Isoflavonoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoflavonoids found in Pueraria mirifica, a plant renowned for its potent phytoestrogenic properties. The document delves into the quantitative analysis of these compounds, detailed experimental protocols for their characterization, and the underlying signaling pathways through which they exert their biological effects.

Quantitative Analysis of Pueraria mirifica Isoflavonoids

Pueraria mirifica is a rich source of various isoflavonoids, with puerarin, daidzin, genistin, daidzein, and genistein being among the most abundant. The concentration of these compounds can vary significantly depending on the plant cultivar, the part of the plant utilized (tuber or leaf), and the extraction method employed.

Table 1: Isoflavonoid Content in Pueraria mirifica Tuber Extracts

| Isoflavonoid | Concentration (mg/g of extract) | Extraction Solvent | Reference |

| Puerarin | 5.012 ± 0.37 | 95% Ethanol | [1] |

| Daidzin | 2.278 ± 0.36 | 95% Ethanol | [1] |

| Daidzein | 1.886 ± 0.65 | 95% Ethanol | [1] |

| Genistin | 0.620 ± 0.28 | 95% Ethanol | [1] |

| Genistein | 0.457 ± 0.05 | 95% Ethanol | [1] |

| Wighteone | 2.5 ± 0.01 (mg/kg) | Not Specified | |

| Genistein | 14.8 ± 0.09 (mg/kg) | Not Specified | |

| Daidzein | 18.6 ± 0.18 (mg/kg) | Not Specified | |

| Daidzin | 17.3 ± 0.11 (mg/kg) | Not Specified | |

| Genistin | 6.0 ± 0.02 (mg/kg) | Not Specified |

Table 2: Isoflavonoid Content in Pueraria mirifica Leaf Powder from Different Cultivars (mg/100g)

| Cultivar | Puerarin | Daidzin | Genistin | Daidzein | Total Isoflavonoids (Peak Month) | Reference |

| PM-III | Low | High | Highest | Low | 41.7 ± 4.0 (June) | |

| PM-IV | Low | High | Highest | Low | Not specified | |

| PM-V | Low | Highest | Low | Low | 61.6 ± 4.0 (September) |

Experimental Protocols for Isoflavonoid Characterization

Accurate characterization and quantification of isoflavonoids are crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are the most common analytical techniques employed.

Extraction of Isoflavonoids

A critical first step is the efficient extraction of isoflavonoids from the plant material.

Protocol: Ethanolic Extraction of Isoflavonoids from Pueraria mirifica Tubers

-

Sample Preparation: Air-dry fresh Pueraria mirifica tubers and grind them into a fine powder.

-

Maceration: Suspend the powdered tuber material in 95% ethanol at a specified solid-to-solvent ratio.

-

Extraction: Agitate the mixture at room temperature for a defined period (e.g., 24-48 hours) to ensure thorough extraction.

-

Filtration: Separate the extract from the solid residue by filtration.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethanolic extract.

-

Storage: Store the dried extract at a low temperature in a desiccator to prevent degradation.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC with UV detection is a robust method for the separation and quantification of known isoflavonoid standards.

Protocol: HPLC-UV for Isoflavonoid Quantification

-

Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous solvent (e.g., 0.1% acetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the eluent at a specific wavelength, typically around 250-260 nm, where isoflavonoids exhibit strong absorbance.

-

-

Quantification: Prepare standard curves for each isoflavonoid of interest using certified reference materials. Calculate the concentration of each isoflavonoid in the sample by comparing its peak area to the corresponding standard curve.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers higher sensitivity and selectivity, enabling the identification and quantification of a broader range of phytoestrogens, including novel or unexpected compounds.

Protocol: UHPLC-MS/MS for Phytoestrogen Profiling

-

Sample Preparation: Similar to the HPLC-UV protocol, dissolve the extract and filter it before injection.

-

UHPLC System:

-

Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is used for rapid and high-resolution separation.

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.

-

-

Mass Spectrometry System:

-

Ionization Source: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to detect a wider range of compounds.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of known isoflavonoids, providing high specificity and sensitivity. Full scan and product ion scan modes are used for the identification of unknown compounds.

-

-

Data Analysis: Identify compounds by comparing their retention times and mass fragmentation patterns with those of authentic standards or with data from spectral libraries. Quantify targeted compounds using calibration curves of reference standards.

Signaling Pathways of Pueraria mirifica Isoflavonoids

The estrogenic effects of Pueraria mirifica isoflavonoids are primarily mediated through their interaction with estrogen receptors (ERα and ERβ). This interaction can trigger a cascade of intracellular signaling events, influencing gene expression and cellular behavior. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key downstream target.

Estrogenic Receptor Activation and Downstream Signaling

The following diagram illustrates the general workflow for analyzing the estrogenic activity of Pueraria mirifica extracts and the subsequent signaling cascade.

Caption: Experimental workflow for the analysis of Pueraria mirifica isoflavonoids.

The binding of isoflavonoids, such as genistein, to estrogen receptors can initiate a signaling cascade that promotes the proliferation of estrogen-receptor-positive cells, such as the MCF-7 breast cancer cell line.

The following diagram details the molecular mechanism of estrogenic action leading to cell proliferation.

Caption: Estrogenic signaling pathway of Pueraria mirifica isoflavonoids.

This guide provides a foundational understanding of the isoflavonoids present in Pueraria mirifica. Further research into the specific activities of individual isoflavonoids and their synergistic effects will be crucial for the development of safe and effective therapeutic agents.

References

The Phytoestrogenic Activity of Mirificin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirificin, an isoflavone glycoside identified as daidzein-8-C-(6-apiosylglucoside), is a constituent of Pueraria mirifica and Pueraria lobata (kudzu). While Pueraria mirifica has a long history of use in traditional medicine for its rejuvenating and estrogen-like effects, scientific investigation into the specific bioactivity of its individual components, such as this compound, is ongoing. This technical guide provides a comprehensive overview of the current understanding of this compound's phytoestrogenic activity, addressing its mechanism of action, relevant experimental data, and detailed laboratory protocols for its assessment. It is important to note that while the estrogenic potential of Pueraria mirifica extracts is well-documented, quantitative data on isolated this compound is limited in publicly available literature. Consequently, this guide also draws upon data for the aglycone form, daidzein, and the general behavior of isoflavone glycosides to elucidate the probable activity of this compound.

Mechanism of Phytoestrogenic Action

The estrogenic effects of this compound, like other isoflavone glycosides, are not direct. The glycosidic bond must first be cleaved through metabolic activation to release the biologically active aglycone, daidzein. This deglycosylation is primarily carried out by intestinal microflora. Once in its aglycone form, daidzein can exert its phytoestrogenic effects by binding to estrogen receptors (ERs), namely ERα and ERβ.

Daidzein, the active form of this compound, typically exhibits a higher binding affinity for ERβ than for ERα. This differential binding is significant, as ERα and ERβ can mediate different downstream signaling pathways, leading to varied physiological responses in different tissues. The activation of these receptors initiates a cascade of molecular events, including the modulation of gene expression, which ultimately manifests as estrogenic or anti-estrogenic effects.

Signaling Pathways

The binding of the aglycone (daidzein) to estrogen receptors can trigger several signaling pathways:

-

Genomic Pathway: The ligand-bound estrogen receptor dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activator or co-repressor proteins, leading to the up- or down-regulation of target gene transcription. This is the classical mechanism of estrogen action.

-

Non-Genomic Pathway: Estrogen receptors located in the cell membrane can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, upon ligand binding. These pathways can, in turn, influence cellular processes like proliferation and apoptosis.

Quantitative Data on Phytoestrogenic Activity

| Compound/Extract | Assay | Target | Endpoint | Value | Reference |

| Pueraria mirifica Dichloromethane Extract | MCF-7 Cell Proliferation | Estrogenic Activity | Proliferation | Most potent among ethanolic and water extracts | [1] |

| Pueraria mirifica Powder | Ovariectomized Rat Uterotrophic Assay | Estrogenic Activity | Uterine Weight Gain | Dose-dependent increase | [2] |

| Pueraria mirifica Extract | MCF-7 Cell Proliferation | Estrogenic Activity | Proliferation | Dose-dependent increase (2.5 ng/ml to 25 µg/ml) | [3] |

| Puerarin (related isoflavone glycoside) | MCF-7 Cell Proliferation | Estrogenic Activity | Proliferation | Weakly active at high doses | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess phytoestrogenic activity.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.

Methodology:

-

Preparation of Reagents:

-

Prepare a source of estrogen receptors (ERα and ERβ), which can be purified recombinant proteins or cytosol extracts from ER-expressing tissues (e.g., rat uterus).

-

Prepare a stock solution of radiolabeled 17β-estradiol (e.g., [³H]-E2).

-

Prepare serial dilutions of the test compound (this compound) and a reference estrogen (unlabeled 17β-estradiol).

-

Prepare an appropriate assay buffer (e.g., Tris-EDTA buffer).

-

-

Incubation:

-

In a multi-well plate or microcentrifuge tubes, combine a fixed amount of ERs, a fixed concentration of [³H]-E2, and varying concentrations of the test compound or reference estrogen.

-

Include control wells with ERs and [³H]-E2 only (total binding) and wells with an excess of unlabeled estradiol (non-specific binding).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound [³H]-E2 from the free [³H]-E2. A common method is the use of a hydroxyapatite slurry, which binds the receptor-ligand complex.

-

Wash the slurry to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50).

-

Calculate the Relative Binding Affinity (RBA) of the test compound compared to the reference estrogen.

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous ERα.

Methodology:

-

Cell Culture and Plating:

-

Culture MCF-7 cells in a standard growth medium.

-

Prior to the assay, switch the cells to an estrogen-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) for several days to arrest cell growth and upregulate ER expression.

-

Seed the cells into 96-well plates at a predetermined density.

-

-

Treatment:

-

Prepare serial dilutions of the test compound (this compound) and a reference estrogen (17β-estradiol) in the estrogen-depleted medium.

-

Add the different concentrations of the test compound and controls (vehicle control, positive control) to the wells.

-

-

Incubation:

-

Incubate the plates for a period sufficient to observe a proliferative response (typically 6 days).

-

-

Quantification of Cell Proliferation:

-

Assess cell viability and proliferation using a suitable method, such as the MTT assay (measures metabolic activity) or Sulforhodamine B (SRB) assay (measures total protein content).

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the measure of cell proliferation against the logarithm of the test compound concentration.

-

Determine the concentration of the test compound that produces 50% of the maximal proliferative effect (EC50).

-

The Relative Proliferative Effect (RPE) can be calculated to compare the potency of the test compound to the reference estrogen.

-

Yeast Estrogen Screen (YES) Assay

This reporter gene assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of EREs.

Methodology:

-

Yeast Culture:

-

Grow the recombinant yeast strain in a suitable medium.

-

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of the test compound (this compound) and a reference estrogen.

-

Add the yeast culture to each well.

-

Include appropriate controls (vehicle, positive control).

-

-

Incubation:

-

Incubate the plate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 18-72 hours) to allow for receptor activation and reporter gene expression.

-

-

Measurement of Reporter Gene Activity:

-

If using the lacZ reporter, add a chromogenic substrate for β-galactosidase (e.g., CPRG). The enzyme will cleave the substrate, leading to a color change.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the absorbance against the logarithm of the test compound concentration.

-

Determine the EC50 value.

-

Conclusion

This compound, as a glycosidic isoflavone, is a pro-phytoestrogen that requires metabolic activation to its aglycone, daidzein, to exert its biological effects. Daidzein's preferential binding to ERβ suggests that this compound may have tissue-selective estrogenic activities. While direct quantitative data on isolated this compound remains elusive, the established estrogenic properties of Pueraria mirifica extracts and daidzein provide a strong basis for inferring its potential activity. The experimental protocols detailed in this guide offer a standardized framework for the in-depth characterization of this compound's phytoestrogenic profile, which is essential for its further evaluation in drug development and scientific research. Future studies focusing on the isolated compound are necessary to fully elucidate its specific contribution to the overall estrogenic effects of Pueraria mirifica.

References

- 1. Estrogenic activity of the dichloromethane extract from Pueraria mirifica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pueraria mirifica Exerts Estrogenic Effects in the Mammary Gland and Uterus and Promotes Mammary Carcinogenesis in Donryu Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Requirement of metabolic activation for estrogenic activity of Pueraria mirifica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Puerarin in Pueraria mirifica: Benefits and Mechanisms [stherb.com]

Mirificin's Mechanism of Action on Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which mirificin and other key phytoestrogens derived from Pueraria mirifica exert their effects on estrogen receptors (ERs). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of these compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction: The Estrogenic Potential of Pueraria mirifica

Pueraria mirifica, a plant native to Thailand, has a long history of use in traditional medicine for its rejuvenating properties.[1] Scientific investigations have identified a rich source of phytoestrogens within its tuberous roots, with miroestrol, deoxymiroestrol, and isoflavones like daidzein and genistein being the most prominent.[2][3] These plant-derived compounds structurally and functionally mimic endogenous estrogens, allowing them to interact with estrogen receptors and modulate estrogenic activity.[4][5] This guide focuses on the intricate mechanisms by which these phytoestrogens, with a particular emphasis on the potent chromenes miroestrol and deoxymiroestrol (often collectively associated with the term "this compound"), engage with estrogen receptors to elicit a physiological response.

Quantitative Analysis of Estrogenic Activity

The estrogenic potency of phytoestrogens from Pueraria mirifica has been quantified through various in vitro and in vivo assays. These studies provide valuable data on the binding affinity of these compounds to estrogen receptors and their efficacy in activating downstream signaling pathways.

Estrogen Receptor Binding Affinity

Competitive binding assays are employed to determine the relative affinity of a compound for the estrogen receptor compared to the natural ligand, 17β-estradiol (E2). The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a ligand required to displace 50% of a radiolabeled E2 from the receptor.

| Compound | Receptor | Assay System | Relative Binding Affinity (RBA % vs. E2) | IC50 | Reference |

| Miroestrol | ER | MCF-7 cytosol | - | 260-fold molar excess needed for 50% inhibition | |

| Deoxymiroestrol | ER | MCF-7 cytosol | - | 50-fold molar excess needed for 50% inhibition | |

| Genistein | ER | MCF-7 cytosol | - | 1000-fold molar excess needed for 50% inhibition | |

| Daidzein | ER | MCF-7 cytosol | 40% inhibition at 10,000-fold molar excess | Not achieved | |

| Coumestrol | ER | MCF-7 cytosol | - | 35-fold molar excess needed for 50% inhibition |

Estrogenic Potency in Cell-Based Assays

Reporter gene assays and cell proliferation assays are utilized to assess the functional estrogenic activity of compounds. The half-maximal effective concentration (EC50) indicates the concentration of a compound that elicits 50% of the maximal response.

| Compound/Extract | Assay | Cell Line | Relative Potency (% of 17β-estradiol) | Reference |

| P. mirifica extract | Yeast Estrogen Screen (YES) with hERα | Yeast | 0.006 - 0.011 | |

| P. mirifica extract | Yeast Estrogen Screen (YES) with hERβ | Yeast | 0.027 - 0.091 | |

| Miroestrol | Reporter Gene Assay | - | Potent agonist | |

| Deoxymiroestrol | Reporter Gene Assay | - | Potent agonist | |

| Genistein | Reporter Gene Assay | - | Preferential for ERβ | |

| Daidzein | Reporter Gene Assay | - | Preferential for ERβ |

Core Signaling Pathways

The estrogenic effects of Pueraria mirifica phytoestrogens are primarily mediated through their interaction with the two main estrogen receptor subtypes, ERα and ERβ. These receptors are ligand-activated transcription factors that, upon binding to an agonist, undergo a conformational change, dimerize, and translocate to the nucleus to regulate the expression of target genes.

Classical Genomic Signaling Pathway

The canonical pathway involves the binding of the estrogen-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating transcription.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, phytoestrogens can also initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors. These pathways often involve the activation of kinase cascades, such as the MAPK/ERK pathway, leading to more immediate cellular responses and also influencing nuclear gene transcription.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the estrogenic activity of this compound and its related phytoestrogens.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.

Materials:

-

MCF-7 cell cytosol (as a source of ERs)

-

[³H]-17β-estradiol (radioligand)

-

Test compounds (e.g., miroestrol, deoxymiroestrol)

-

Unlabeled 17β-estradiol (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl with protease inhibitors)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compounds and unlabeled 17β-estradiol.

-

In assay tubes, combine the MCF-7 cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

-

Wash the pellets to remove unbound radioligand.

-

Elute the bound radioligand from the hydroxyapatite.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

References

- 1. miRNAs regulated by estrogens, tamoxifen, and endocrine disruptors and their downstream gene targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Differential binding with ERalpha and ERbeta of the phytoestrogen-rich plant Pueraria mirifica - PubMed [pubmed.ncbi.nlm.nih.gov]

Mirificin: A Potent Tyrosinase Inhibitor for Melanogenesis Regulation

For Immediate Release

A comprehensive technical guide detailing the potent tyrosinase inhibitory effects of Mirificin, a promising natural compound for applications in dermo-cosmetics and therapeutic interventions for hyperpigmentation disorders. This document is intended for researchers, scientists, and drug development professionals.

This compound, an isoflavonoid compound, has demonstrated significant inhibitory activity against tyrosinase, the key enzyme in melanin biosynthesis.[1][2] This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and potential mechanistic pathways associated with this compound's anti-melanogenic properties.

Quantitative Analysis of Tyrosinase Inhibition

In vitro enzymatic assays have established this compound as a highly effective inhibitor of mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 5 µM (0.005 mM), indicating a potency approximately ten times greater than that of the widely used tyrosinase inhibitor, kojic acid (IC50 = 0.045 mM).[2][3] Kinetic analysis has further revealed that this compound functions as a competitive inhibitor of tyrosinase, suggesting that it vies with the substrate, L-tyrosine, for binding to the enzyme's active site.[1]

| Compound | IC50 (µM) | Inhibition Type | Source |

| This compound | 5 | Competitive | **** |

| Kojic Acid | 45 | Competitive |

Experimental Protocols

The following outlines the key experimental methodologies employed to ascertain the tyrosinase inhibitory effects of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is a standard method for evaluating the inhibitory potential of compounds on tyrosinase activity. The protocol, as adapted from the research on this compound, is as follows:

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

L-Tyrosine (substrate)

-

This compound (test compound)

-

Kojic Acid (positive control)

-

Phosphate Buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 6.8), L-tyrosine, and varying concentrations of this compound or kojic acid.

-

The reaction is initiated by the addition of mushroom tyrosinase to the mixture.

-

The plate is incubated at a controlled temperature.

-

The formation of dopachrome, a colored product of the enzymatic reaction, is monitored by measuring the absorbance at a specific wavelength (typically around 475-492 nm) using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis

To determine the mechanism of inhibition, kinetic studies are performed by measuring the initial reaction velocities at various concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound). The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). A competitive inhibition pattern is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax).

Potential Signaling Pathways in Melanogenesis Inhibition

While direct studies on the specific signaling pathways modulated by this compound are not yet available, its potent tyrosinase inhibition suggests a primary mechanism of action at the enzymatic level. However, it is plausible that this compound may also influence the upstream signaling cascades that regulate tyrosinase expression and activity. The primary pathway controlling melanogenesis is the cyclic AMP (cAMP)-mediated pathway, which leads to the activation of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase.

Further research is warranted to investigate if this compound affects the expression or phosphorylation status of key proteins in this pathway, such as:

-

MITF: Downregulation of MITF expression would lead to a decrease in tyrosinase synthesis.

-

Extracellular signal-regulated kinase (ERK): Activation of the ERK pathway can lead to the phosphorylation and subsequent degradation of MITF, thereby reducing melanogenesis.

dot

References

Spectroscopic Profile of Mirificin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirificin, an isoflavone glycoside, has garnered interest within the scientific community for its potential biological activities. A thorough understanding of its chemical structure is paramount for any investigation into its pharmacological properties and for the development of analytical methods for its quantification in various matrices. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing its characteristics under Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analysis. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, analytical sciences, and drug discovery and development.

Spectroscopic Data of this compound

The structural elucidation of this compound is accomplished through the combined application of several spectroscopic techniques. Each method provides unique insights into the molecule's constitution, culminating in an unambiguous structural assignment. The data presented below has been compiled from peer-reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophoric system present. For isoflavones like this compound, the UV spectrum is typically characterized by two main absorption bands.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Methanol/Water | ~260 |

Note: The UV spectra of isoflavonoids are often recorded at 260 nm. Specific absorption maxima for isolated this compound may vary slightly depending on the solvent system used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR data are essential for the complete assignment of all protons and carbons in the this compound molecule.

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 8.27 | s | |

| 5 | 7.89 | d | 8.8 |

| 6 | 6.84 | dd | 8.8, 2.2 |

| 8 | 6.74 | d | 2.2 |

| 2' | 7.02 | d | 2.0 |

| 5' | 6.88 | d | 8.2 |

| 6' | 6.91 | dd | 8.2, 2.0 |

| 1'' | 4.60 | d | 9.9 |

| 2'' | 4.02 | t | 9.1 |

| 3'' | 3.20 | m | |

| 4'' | 3.28 | m | |

| 5'' | 3.14 | m | |

| 6''a | 3.73 | m | |

| 6''b | 3.46 | m | |

| 3'-OCH₃ | 3.82 | s | |

| 1''' | 4.90 | d | 7.1 |

| 2''' | 3.45 | m | |

| 3''' | 3.39 | m | |

| 4''' | 3.26 | m | |

| 5'''a | 3.69 | m | |

| 5'''b | 3.50 | m |

Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| 2 | 152.6 |

| 3 | 122.9 |

| 4 | 174.8 |

| 5 | 126.3 |

| 6 | 115.4 |

| 7 | 161.2 |

| 8 | 104.9 |

| 9 | 157.4 |

| 10 | 115.1 |

| 1' | 123.7 |

| 2' | 111.9 |

| 3' | 147.5 |

| 4' | 148.1 |

| 5' | 115.7 |

| 6' | 118.9 |

| 1'' | 73.0 |

| 2'' | 70.3 |

| 3'' | 78.8 |

| 4'' | 70.7 |

| 5'' | 81.4 |

| 6'' | 61.3 |

| 3'-OCH₃ | 55.7 |

| 1''' | 100.2 |

| 2''' | 73.1 |

| 3''' | 76.6 |

| 4''' | 69.6 |

| 5''' | 77.1 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which helps in determining the molecular weight and confirming the structure. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | [M-H]⁻ (m/z) | Diagnostic Fragment Ions (m/z) |

| ESI-Negative | 547 | 325.0765, 295.0644 |

Note: The fragmentation pattern confirms the structure of an isoflavone C-glycoside with an additional sugar moiety.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of purified this compound is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., methanol or a methanol-water mixture) to a concentration of approximately 1 mg/mL. A working solution is then prepared by diluting the stock solution to a final concentration of 10-20 µg/mL.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: The spectrophotometer is blanked using the same solvent as used for the sample solution. The UV-Vis spectrum is then recorded over a wavelength range of 200-400 nm. The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of any particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe is used.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments are utilized to establish proton-proton correlations (COSY) and one-bond (HSQC) and multiple-bond (HMBC) proton-carbon correlations, which are crucial for unambiguous signal assignment.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of purified this compound (typically 1-10 µg/mL) is prepared in a solvent compatible with the ionization source (e.g., methanol or acetonitrile, often with a small percentage of formic acid or ammonium acetate to aid ionization).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. This can be a standalone instrument or coupled to a liquid chromatography (LC) system (LC-MS).

-

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a wide m/z range (e.g., 100-1000) to determine the molecular weight of the parent ion. Analysis is typically performed in both positive and negative ion modes to determine the most sensitive ionization.

-

Tandem MS (MS/MS): The parent ion of interest (e.g., m/z 547 for [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information.

-

-

Data Analysis: The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. High-resolution data allows for the determination of the elemental composition of the parent and fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound, from sample preparation to structural elucidation.

The Solubility and Stability of Mirificin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirificin, an isoflavone C-glycoside found in Pueraria mirifica and Pueraria lobata (kudzu), has garnered interest for its potential biological activities. As with any compound under investigation for pharmaceutical or nutraceutical applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the available knowledge on the solubility and stability of this compound. Due to the limited direct research on this compound, this guide leverages data from the structurally analogous and more extensively studied isoflavone C-glycoside, Puerarin, to provide reasonable estimations and guidance for experimental design.

Core Concepts: Solubility and Stability of Isoflavone Glycosides

The solubility and stability of isoflavones are significantly influenced by their chemical structure, particularly their glycosylation pattern. As a C-glycoside, this compound possesses a sugar moiety linked to the aglycone via a carbon-carbon bond. This structural feature is known to confer greater stability against enzymatic and acidic hydrolysis compared to O-glycosides, where the sugar is linked through an oxygen atom.[1] Generally, glycosylation enhances the aqueous solubility of isoflavones.

Solubility of this compound

Quantitative Solubility Data (Puerarin as a Proxy)

The following table summarizes the reported solubility of Puerarin in various solvents. These values can serve as a starting point for solvent selection in studies involving this compound.

| Solvent | Approximate Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 12.5 |

| Dimethylformamide (DMF) | 16 |

| Ethanol | 5 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.25 |

Data sourced from a product information sheet for Puerarin.[2]

It is noted that Puerarin has poor water solubility.[3] The data suggests that polar aprotic solvents like DMSO and DMF are effective at dissolving this class of compounds, while its solubility in aqueous buffer is limited.

Stability of this compound

The stability of this compound, like other isoflavones, is influenced by factors such as pH, temperature, and light. As a C-glycoside, this compound is expected to be more resistant to hydrolysis than O-glycoside isoflavones.[1]

Influence of pH and Temperature

Studies on other isoflavone glycosides, such as daidzin and genistin, have shown that degradation increases with elevated pH and temperature.[4] Malonylglycosides are generally less stable than their corresponding β-glycosides, especially under acidic conditions. While specific degradation kinetics for this compound are not available, it is reasonable to hypothesize that it will exhibit greater stability in neutral to acidic conditions and at lower temperatures.

Forced Degradation Studies

To comprehensively assess the stability of this compound, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method. Key stress conditions include:

-

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room or elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Stress: Exposure to dry heat (e.g., 60-80°C).

-

Photostability: Exposure to UV and visible light.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.22 µm).

-

Quantification: Dilute the saturated supernatant to an appropriate concentration and quantify the amount of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the concentration of this compound in the saturated solution.

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the parent compound and detecting the formation of degradation products over time.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method that can separate this compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, and detector wavelength.

-

Forced Degradation: Subject this compound samples to forced degradation conditions as described previously.

-

Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method's ability to separate the drug from its degradation products is a key aspect of this validation.

-

Stability Study: Store this compound samples under defined long-term and accelerated stability conditions (e.g., as per ICH guidelines).

-

Analysis: At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for determining the solubility and stability of this compound.

While direct evidence for this compound's interaction with specific signaling pathways is lacking, research on the structurally similar Puerarin has shown that it can modulate several pathways, including the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism.

Caption: PI3K/Akt signaling pathway modulated by Puerarin (as a proxy for this compound).

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound, primarily through inference from the closely related compound Puerarin. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at characterizing this compound's physicochemical properties. Further direct experimental investigation into the solubility and stability of this compound is warranted to confirm these estimations and to fully support its development for potential therapeutic applications.

References

- 1. dovepress.com [dovepress.com]

- 2. SOP for Forced Degradation Study [m-pharmainfo.com]

- 3. Using Forced Degradation to Prove Specificity of HPLC Stability Methods – Pharma Stability [pharmastability.com]

- 4. Puerarin suppresses the hepatic gluconeogenesis via activation of PI3K/Akt signaling pathway in diabetic rats and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Effects of Mirificin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirificin, an isoflavone C-glycoside also known as puerarin apioside, is a bioactive compound found in the roots of Pueraria lobata (Kudzu) and Pueraria mirifica. As a member of the phytoestrogen family, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro biological effects of this compound, with a focus on its estrogenic activity, enzyme inhibition, and potential neuroprotective effects. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.

Tyrosinase Inhibitory Activity

This compound has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This inhibitory action suggests its potential application in the prevention and treatment of hyperpigmentation disorders and melanoma.[1][2][3]

Quantitative Data

The inhibitory effect of this compound on tyrosinase has been quantified, with a reported half-maximal inhibitory concentration (IC50) value.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| This compound | Tyrosinase (TYR) | 12.66 | [1][4] |

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a general protocol for determining the tyrosinase inhibitory activity of a compound like this compound.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The reduction in the rate of dopachrome formation in the presence of the test compound is indicative of tyrosinase inhibition.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of the test compound or positive control.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute) for a specified duration (e.g., 20-30 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay Workflow

Estrogenic Activity

This compound is classified as a phytoestrogen, a plant-derived compound that exhibits estrogen-like biological activity. In vitro studies typically employ estrogen receptor (ER)-positive human breast cancer cell lines, such as MCF-7, to evaluate the estrogenic potential of such compounds.

Experimental Protocol: MCF-7 Cell Proliferation Assay (E-SCREEN)

Principle: The E-SCREEN (Estrogen-SCREEN) assay is based on the principle that the proliferation of MCF-7 cells is estrogen-dependent. Compounds with estrogenic activity will stimulate the proliferation of these cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran treated FBS (to remove endogenous steroids)

-

Test compound (this compound)

-

Positive control (e.g., 17β-estradiol)

-

Cell proliferation reagent (e.g., MTT, XTT, or resazurin)

-

96-well cell culture plates

Procedure:

-

Culture MCF-7 cells in a standard growth medium.

-

For the assay, switch the cells to a medium containing charcoal-dextran treated FBS for a period to deprive them of estrogens.

-

Seed the cells into 96-well plates at an appropriate density.

-

After cell attachment, replace the medium with a fresh medium containing various concentrations of the test compound or positive control.

-

Incubate the plates for a specified period (e.g., 3-6 days).

-

At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

The proliferative effect is calculated relative to the vehicle control.

-

The EC50 (half-maximal effective concentration) can be determined by plotting the proliferative effect against the logarithm of the compound concentration.

Estrogenic Signaling Pathway

Potential Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Research has indicated its ability to cross the blood-brain barrier and modulate the levels of striatal neurotransmitters, such as dopamine and serotonin, in animal models. However, specific in vitro studies detailing the mechanisms of this compound's neuroprotective effects are currently limited.

Potential Anti-Cancer and Anti-Inflammatory Effects

While many isoflavones exhibit anti-cancer and anti-inflammatory properties, dedicated in vitro studies on isolated this compound for these effects are not yet widely available. The anti-proliferative activity of this compound against various cancer cell lines and its ability to modulate inflammatory pathways, such as NF-κB and MAPK signaling, represent important areas for future research.

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other flavonoids, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Hypothesized NF-κB Inhibition

Conclusion and Future Directions

The in vitro evidence to date highlights this compound as a promising bioactive compound with potent tyrosinase inhibitory and estrogenic activities. Its potential neuroprotective effects warrant further investigation. Future research should focus on elucidating the specific molecular mechanisms underlying these effects, including the identification of downstream signaling targets. Furthermore, comprehensive in vitro studies are needed to explore the anti-cancer and anti-inflammatory properties of isolated this compound. Such research will be crucial in determining the full therapeutic potential of this natural isoflavone.

References

Mirificin's Role in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mirificin, an isoflavone glycoside found in the tuberous roots of Pueraria mirifica and Pueraria lobata, has a rich history in traditional Thai and Chinese medicine. Traditionally, these plants have been utilized for their rejuvenating properties, particularly for alleviating symptoms associated with aging and menopause. This technical guide provides an in-depth analysis of this compound's role in these traditional practices, supported by modern scientific investigation. It delves into the quantitative analysis of this compound and related compounds, details the experimental protocols for its isolation and quantification, and explores its molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Traditional Use of Pueraria Species